4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride is a compound characterized by the presence of a bicyclo[1.1.1]pentane moiety attached to a benzenesulfonyl chloride group. This structure combines the unique properties of bicyclic compounds with the reactive sulfonyl chloride functional group, making it an interesting candidate for various chemical transformations and applications in medicinal chemistry. The bicyclo[1.1.1]pentane structure is known for its ability to act as a bioisostere of para-substituted benzene rings, which enhances its relevance in drug design and development .
Synthesis of 4-(bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride typically involves the following steps:
4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride has potential applications in:
Several compounds share structural characteristics with 4-(bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride, making them relevant for comparison:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Benzenesulfonyl chloride | Aromatic sulfonamide | Commonly used reagent; less sterically hindered |
| 4-(Cyclopentyl)benzenesulfonyl chloride | Cyclopentane derivative | Similar reactivity but different steric effects |
| 4-(Adamantane-2-yl)benzenesulfonyl chloride | Adamantane derivative | Increased rigidity; potential for different biological activity |
| 4-(Bicyclo[2.2.2]octan-2-yl)benzenesulfonyl chloride | Bicyclic variant | Different bicyclic structure; potential differences in reactivity |
The uniqueness of 4-(bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride lies in its specific bicyclic framework combined with the reactivity of the sulfonyl chloride group, which may offer distinctive pathways for
4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride (molecular formula: C~11~H~11~ClO~2~S, molecular weight: 242.73 g/mol) comprises two distinct structural motifs:
The BCP moiety adopts a rigid, three-dimensional geometry, with bond angles of 60° at the bridgehead carbon, resulting in significant steric strain [5] [9]. This strain influences both the compound’s reactivity and its ability to mimic para-substituted benzene rings in biological systems [7].
Key properties include:
Comparative data for analogous compounds are provided in Table 1.
Table 1: Comparative Properties of Sulfonyl Chloride Derivatives
| Compound | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | |
|---|---|---|---|---|
| Benzenesulfonyl chloride | 176.62 | 1.8 | 41 | |
| 4-(BCP)benzenesulfonyl chloride | 242.73 | 3.2 | 41 | |
| {Bicyclo[1.1.1]pentyl}methanesulfonyl chloride | 180.65 | 2.1 | 41 | [4] [8] |
The BCP moiety is typically synthesized via strain-release reactions involving [1.1.1]propellane. Recent advancements include:
The benzenesulfonyl chloride group is introduced via:
A representative synthesis pathway is illustrated below:
$$
\text{[1.1.1]Propellane} \xrightarrow{\text{alkyl iodide, light}} \text{BCP iodide} \xrightarrow{\text{sulfonyl chloride}} \text{4-(BCP)benzenesulfonyl chloride} \quad [6] [9]
$$
The BCP group serves as a rigid, non-planar bioisostere for para-substituted benzene rings, offering:
The compound’s sulfonyl chloride group enables covalent binding to biological targets, facilitating:
Compared to benzenesulfonyl chloride, the BCP derivative demonstrates:
The bicyclo[1.1.1]pentane (BCP) framework in 4-(bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride exhibits remarkable structural characteristics that fundamentally influence its chemical behavior and physical properties. The BCP core represents a unique three-dimensional cage structure comprising three interconnected four-membered rings sharing a central carbon-carbon bond [1]. This rigid molecular architecture imposes significant strain energy, calculated at 66.6 kilocalories per mole compared to the straight-chain hydrocarbon pentane [1].
The geometric constraints of the BCP framework manifest in highly distorted bond angles at the bridgehead carbons, measuring approximately 60 degrees rather than the tetrahedral ideal of 109.5 degrees [3]. These acute bond angles result from the enforced geometry of the tricyclic system, creating substantial angle strain throughout the molecular framework. The transannular distance between the bridgehead carbons measures approximately 1.89 Angströms [3], significantly shorter than typical carbon-carbon single bond lengths of 1.54 Angströms.
| Parameter | BCP Core | Reference |
|---|---|---|
| Strain Energy (kcal/mol) | 66.6 | [1] |
| Bond Angle at Bridgehead (°) | 60 | [3] |
| Transannular Distance (Å) | 1.89 | [3] |
| C-C Bond Length (Å) | 1.55-1.56 | [4] |
| Ionization Energy (eV) | 9.65 | [5] |
The strain energy manifests through multiple components including angle strain, torsional strain, and van der Waals repulsions between hydrogen atoms on adjacent methylene groups [1]. Despite this substantial strain energy, BCP derivatives demonstrate surprising thermal stability, remaining intact at temperatures up to 300 degrees Celsius [6]. This stability arises from the symmetry-forbidden nature of the strain-release pathways, which would require simultaneous breaking of multiple bonds [6].
Computational studies using density functional theory (DFT) calculations reveal that the high strain energy in BCP structures correlates with elevated reactivity toward radical addition reactions [7]. The bridgehead carbons exhibit enhanced electrophilicity due to the pyramidalization enforced by the rigid cage structure [7]. This electronic activation makes BCP derivatives particularly susceptible to nucleophilic attack and facilitates their use as bioisosteric replacements for aromatic systems [1].
The molecular geometry of 4-(bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride combines the strained BCP framework with the planar aromatic benzenesulfonyl chloride moiety . This hybrid structure creates a three-dimensional molecular architecture that significantly differs from purely planar aromatic systems. The BCP unit adopts a rigid conformation with minimal conformational flexibility, constraining the overall molecular shape and influencing intermolecular interactions [3].
Crystallographic studies of related BCP derivatives demonstrate that the cage structure frequently exhibits rotational averaging in solid-state structures, indicating rapid rotation about the attachment point to the aromatic ring [3]. This dynamic behavior reflects the relatively weak non-covalent interactions involving the BCP framework compared to the stronger interactions mediated by functional groups attached to the bridgehead positions [3].
The ionization energy of the BCP framework measures 9.65 electron volts, indicating moderate electron-donating capability [5]. This electronic property influences the reactivity of substituents attached to the bridgehead positions, particularly electrophilic functional groups such as sulfonyl chlorides [5]. The electron density distribution within the BCP cage shows significant polarization, with electron density concentrated in the central region between the bridgehead carbons [8].
Strain energy calculations using various computational methods demonstrate good agreement between different theoretical approaches. The B3LYP functional with cc-pVTZ basis sets yields strain energies of 100.6 kilocalories per mole for the [1.1.1]propellane precursor [6], while the bicyclo[1.1.1]pentane products retain substantial residual strain energy [6]. These calculations confirm that BCP derivatives represent high-energy molecular structures that maintain thermodynamic stability through kinetic barriers to decomposition [6].
The sulfonyl chloride functional group in 4-(bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride exhibits distinctive electronic properties that govern its chemical reactivity and intermolecular interactions. The sulfur atom adopts a tetrahedral geometry with formal oxidation state of +6, coordinated to two oxygen atoms, one chlorine atom, and the aromatic carbon framework [9]. This electronic configuration creates a highly electrophilic center that readily undergoes nucleophilic substitution reactions [9].
The sulfonyl chloride group demonstrates characteristic bond parameters that reflect the electronic structure of the tetracoordinate sulfur center. The sulfur-chlorine bond length measures approximately 2.00 to 2.05 Angströms, while the sulfur-oxygen bonds exhibit lengths of 1.42 to 1.45 Angströms [9] . These bond lengths indicate significant ionic character in the sulfur-oxygen bonds and moderate covalent character in the sulfur-chlorine bond [9].
| Property | Value | Reference |
|---|---|---|
| S-Cl Bond Length (Å) | 2.00-2.05 | [9] |
| S-O Bond Length (Å) | 1.42-1.45 | [9] |
| Bond Angle S-Cl (°) | ~109.5 | [9] |
| Electronegativity (Pauling) | High electrophilicity | [9] |
| Hammett ρ-value | +2.02 | [11] [12] |
The electronic configuration of sulfonyl chlorides involves extensive delocalization of electron density from the sulfur center toward the electronegative oxygen and chlorine substituents [11]. This electron withdrawal creates a substantial positive charge on the sulfur atom, enhancing its susceptibility to nucleophilic attack [11]. The tetrahedral arrangement around sulfur allows for approach of nucleophiles along trajectories that minimize steric hindrance while maximizing orbital overlap [12].
Density functional theory calculations reveal that sulfonyl chlorides exhibit significant molecular orbital energy gaps between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [12]. The LUMO primarily localizes on the sulfur center with antibonding character involving the sulfur-chlorine bond [12]. This electronic structure facilitates nucleophilic substitution reactions through a concerted SN2-type mechanism involving backside attack on the sulfur center [12].
The electronic effects of substituents on the aromatic ring significantly influence the reactivity of the sulfonyl chloride group through both inductive and resonance mechanisms [11]. Electron-withdrawing substituents increase the electrophilicity of the sulfur center, accelerating nucleophilic substitution reactions [11]. Conversely, electron-donating groups decrease the positive charge on sulfur, reducing reaction rates [11]. These substituent effects follow the Hammett equation with a reaction constant (ρ) of +2.02, indicating high sensitivity to electronic perturbations [11] [12].
The bicyclo[1.1.1]pentane substituent exerts primarily inductive effects on the sulfonyl chloride reactivity due to its saturated hydrocarbon nature [7]. Unlike aromatic substituents that can participate in resonance interactions, the BCP framework influences electronic properties solely through sigma bond polarization [7]. The electron-donating character of the BCP unit moderately reduces the electrophilicity of the attached sulfonyl chloride group compared to strongly electron-withdrawing aromatic substituents [7].
Molecular electrostatic potential calculations demonstrate that the sulfonyl chloride group creates regions of high positive potential around the sulfur center and negative potential concentrated on the oxygen atoms [12]. This charge distribution pattern facilitates specific intermolecular interactions, including hydrogen bonding involving the oxygen atoms and electrostatic interactions with electron-rich centers [12]. The chlorine atom exhibits moderate electronegativity, contributing to the overall polarity of the functional group [9].
The vibrational spectroscopic properties of sulfonyl chlorides reflect their electronic structure through characteristic absorption frequencies . The asymmetric sulfur-oxygen stretching vibrations appear around 1350-1400 wavenumbers, while symmetric stretching occurs near 1150-1200 wavenumbers . The sulfur-chlorine stretching frequency provides insight into the bond strength and electronic character of this critical reactive bond .
Nuclear magnetic resonance spectroscopy reveals the electronic environment around the sulfur center through chemical shifts of directly bonded carbon atoms . The carbon atom attached to the sulfonyl group typically exhibits significant deshielding due to the electron-withdrawing nature of the sulfur center . This deshielding effect extends through the molecular framework, providing diagnostic information about the electronic influence of the sulfonyl chloride substituent .
The structural and electronic properties of 4-(bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride can be understood through systematic comparison with related bicyclo[1.1.1]pentane sulfonate derivatives. This comparative analysis reveals how structural modifications influence molecular properties, reactivity patterns, and potential applications in medicinal chemistry and materials science.
| Compound | Molecular Formula | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|
| 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride | C₁₁H₁₁ClO₂S | 242.72 | BCP-benzene hybrid structure | [14] [15] |
| Bicyclo[1.1.1]pentane-1-sulfonyl chloride | C₅H₇ClO₂S | 166.63 | Direct BCP sulfonyl chloride | [16] |
| Bicyclo[1.1.1]pentane-1-sulfonyl fluoride | C₅H₇FO₂S | 150.17 | Fluorine analog for bioconjugation | [17] |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Classical aromatic sulfonyl chloride | [18] |
| Sodium bicyclo[1.1.1]pentanesulfinate | C₅H₇NaO₂S | 154.17 | Stable synthetic precursor | [19] [20] |
The direct comparison between 4-(bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride and bicyclo[1.1.1]pentane-1-sulfonyl chloride reveals the impact of aromatic substitution on molecular properties [16]. The incorporation of the benzene ring increases the molecular weight from 166.63 to 242.72 grams per mole while extending the three-dimensional structure [16]. This structural elaboration provides additional sites for intermolecular interactions and potential biological activity [16].
The bicyclo[1.1.1]pentane-1-sulfonyl fluoride analog demonstrates how halogen substitution influences reactivity and biological applications [17]. The replacement of chlorine with fluorine significantly reduces the molecular weight to 150.17 grams per mole while maintaining the electrophilic character of the sulfonyl group [17]. The fluorine analog exhibits enhanced stability toward hydrolysis and increased potential for bioconjugation applications due to the strong carbon-fluorine bond [17].
Sodium bicyclo[1.1.1]pentanesulfinate represents a key synthetic intermediate that enables access to various BCP sulfonate derivatives without requiring the volatile [1.1.1]propellane precursor [19] [20]. This bench-stable compound facilitates large-scale synthesis and structure-activity relationship studies in medicinal chemistry applications [19]. The sulfinate salt exhibits enhanced solubility in polar solvents and reduced electrophilicity compared to the corresponding sulfonyl chlorides [20].
Crystallographic studies of related BCP sulfonate derivatives reveal systematic trends in molecular packing and intermolecular interactions [19]. The BCP framework generally exhibits less extensive π-π stacking compared to purely aromatic systems, leading to different crystal packing motifs [3]. The three-dimensional nature of the BCP unit often results in more efficient space filling in crystalline structures [3].
The thermal stability of BCP sulfonate derivatives varies systematically with the nature of the sulfonate substituent [19]. Sulfonyl chlorides generally exhibit moderate thermal stability with decomposition temperatures above 200 degrees Celsius . The incorporation of the BCP framework enhances thermal stability through the rigid cage structure that resists thermal rearrangement [1].
Solubility characteristics of BCP sulfonate derivatives differ significantly from their aromatic analogs [21]. The three-dimensional BCP framework typically increases aqueous solubility compared to planar aromatic systems through reduced crystal packing efficiency and enhanced hydration [21]. This property enhancement represents a significant advantage in pharmaceutical applications where improved solubility directly impacts bioavailability [21].
The reactivity patterns of BCP sulfonate derivatives toward nucleophilic substitution demonstrate systematic trends based on electronic and steric effects [22]. The direct BCP sulfonyl chlorides exhibit enhanced reactivity due to the strain-induced electrophilic activation of the bridgehead carbon [22]. This enhanced reactivity facilitates rapid functionalization reactions under mild conditions [22].
Spectroscopic characterization of BCP sulfonate derivatives reveals diagnostic features that distinguish them from aromatic analogs [17]. The BCP framework exhibits characteristic NMR chemical shifts for the bridgehead carbons around 55-60 parts per million in carbon-13 spectra [17]. These chemical shifts provide valuable structural confirmation and help distinguish between different substitution patterns [17].
The synthetic accessibility of various BCP sulfonate derivatives influences their practical utility in research and development applications [19]. The availability of bench-stable precursors such as sodium bicyclo[1.1.1]pentanesulfinate enables systematic exploration of structure-activity relationships without requiring specialized handling of reactive intermediates [19]. This accessibility has accelerated the adoption of BCP derivatives in medicinal chemistry programs [20].